2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group, a diethylamino group, and a methylphenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine-3-carboxylic acid and 4-(diethylamino)-2-methylphenylamine.
Amidation Reaction: The carboxylic acid group of 2-chloropyridine-3-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This activated intermediate then reacts with 4-(diethylamino)-2-methylphenylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents to modify its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions under reflux conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized products with modified functional groups.
Reduction: Formation of reduced amide or amine derivatives.
Hydrolysis: Formation of 2-chloropyridine-3-carboxylic acid and 4-(diethylamino)-2-methylphenylamine.
Scientific Research Applications
2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
- 2-chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide
Uniqueness
2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-4-21(5-2)13-8-9-15(12(3)11-13)20-17(22)14-7-6-10-19-16(14)18/h6-11H,4-5H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBSSYBJHDORMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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